molecular formula C8H7ClN2S B1465001 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 1015939-55-5

1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1465001
CAS RN: 1015939-55-5
M. Wt: 198.67 g/mol
InChI Key: ASLDJQSHKOORBK-UHFFFAOYSA-N
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Description

“1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also contains a thiophene ring, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole” would likely involve a pyrazole ring attached to a thiophene ring via a chloromethyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole” are not available, compounds with similar structures often undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross coupling .

Scientific Research Applications

Synthesis and Antidepressant Activity

A study explored the synthesis and preclinical evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, revealing their potential as antidepressant medications. Derivatives showing significant reduction in immobility time in behavioral tests suggest the therapeutic usefulness of thiophene-based pyrazolines with carbothioamide tail units as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

Structural Diversity through Chemical Reactions

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been highlighted for generating a structurally diverse library of compounds. This demonstrates the versatility of thiophene derivatives in creating a wide range of chemical structures with potential biological applications (Roman, 2013).

Antimicrobial Activity of Chitosan Schiff Bases

Another study synthesized chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, including a thiophene-2-yl pyrazole variant. These compounds exhibited antimicrobial activity against a range of bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Hamed et al., 2020).

Anti-Tumor Properties

Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This points to the potential of thiophene-pyrazole derivatives in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

DNA Interaction and Cytotoxicity

Studies on N, S donor Re(I) metal complexes involving thiophene-2-yl-pyrazole derivatives have explored their DNA binding properties and cytotoxic effects against various cell lines. These findings suggest the role of these complexes in developing therapeutic agents with targeted action at the DNA level (Varma et al., 2020).

Mechanism of Action

The mechanism of action of “1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole” is not clear without more context. It could potentially act as a ligand in coordination chemistry, or it could have biological activity depending on its structure .

Future Directions

The future directions for research on “1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole” could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, or coordination chemistry .

properties

IUPAC Name

1-(chloromethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c9-6-11-4-3-7(10-11)8-2-1-5-12-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLDJQSHKOORBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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